N-{4-[(3-oxo-2-azaspiro[4.5]dec-2-yl)sulfonyl]phenyl}acetamide
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Overview
Description
N-{4-[(3-oxo-2-azaspiro[45]dec-2-yl)sulfonyl]phenyl}acetamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-oxo-2-azaspiro[4.5]dec-2-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common route includes the formation of the spirocyclic core followed by the introduction of the sulfonyl and acetamide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-oxo-2-azaspiro[4.5]dec-2-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[(3-oxo-2-azaspiro[4.5]dec-2-yl)sulfonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[(3-oxo-2-azaspiro[4.5]dec-2-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Gabapentin impurity D: 1-[(3-oxo-2-azaspiro[4.5]dec-2-yl)methyl]cyclohexaneacetic acid.
Cyclohexaneacetic acid derivatives: Various derivatives with similar spirocyclic structures.
Uniqueness
N-{4-[(3-oxo-2-azaspiro[45]dec-2-yl)sulfonyl]phenyl}acetamide is unique due to its specific combination of functional groups and spirocyclic structure
Properties
Molecular Formula |
C17H22N2O4S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[4-[(3-oxo-2-azaspiro[4.5]decan-2-yl)sulfonyl]phenyl]acetamide |
InChI |
InChI=1S/C17H22N2O4S/c1-13(20)18-14-5-7-15(8-6-14)24(22,23)19-12-17(11-16(19)21)9-3-2-4-10-17/h5-8H,2-4,9-12H2,1H3,(H,18,20) |
InChI Key |
SZXQZBQSWBVPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3(CCCCC3)CC2=O |
Origin of Product |
United States |
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